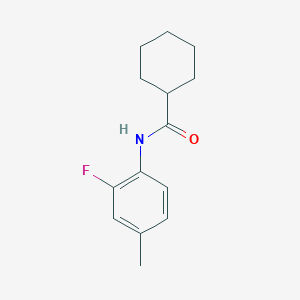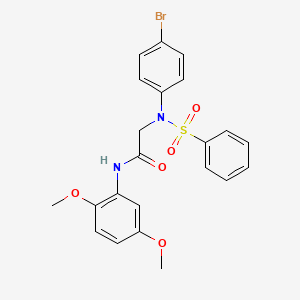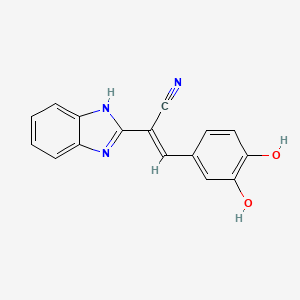
N-(2-fluoro-4-methylphenyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluoro-4-methylphenyl)cyclohexanecarboxamide, also known as FMe-Cpx, is a chemical compound that has gained attention in the scientific community due to its potential for use in research applications. FMe-Cpx belongs to the class of cyclohexanecarboxamide compounds, which have been studied for their various biological activities. In
作用機序
N-(2-fluoro-4-methylphenyl)cyclohexanecarboxamide selectively binds to the pore-forming region of Kv3.1 channels and inhibits their activity by blocking the flow of potassium ions through the channel. This results in a reduction in the firing rate of neurons that express Kv3.1 channels, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
In addition to its effects on neuronal excitability, this compound has been shown to have other biochemical and physiological effects. It has been reported to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in immune cells. This compound has also been shown to protect against oxidative stress-induced cell death in neuronal cells.
実験室実験の利点と制限
One advantage of using N-(2-fluoro-4-methylphenyl)cyclohexanecarboxamide in lab experiments is its selectivity for Kv3.1 channels, which allows for specific modulation of neuronal excitability. However, this compound has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments. Additionally, the cost of synthesizing this compound can be prohibitive for some research labs.
将来の方向性
There are several potential future directions for research involving N-(2-fluoro-4-methylphenyl)cyclohexanecarboxamide. One direction is to explore its potential use in treating neurological disorders such as epilepsy and chronic pain. Another direction is to investigate its anti-inflammatory and neuroprotective properties for potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could be conducted to optimize the synthesis method and improve the solubility and stability of this compound for more effective use in lab experiments.
In conclusion, this compound is a promising tool compound with potential applications in the field of neuroscience. Its selective inhibition of Kv3.1 channels allows for specific modulation of neuronal excitability, and its anti-inflammatory and neuroprotective properties make it a potential candidate for treating neurological disorders. While there are limitations to its use in lab experiments, further research could lead to improvements in its effectiveness and potential for clinical use.
合成法
The synthesis of N-(2-fluoro-4-methylphenyl)cyclohexanecarboxamide involves the reaction of cyclohexanecarboxylic acid with 2-fluoro-4-methyl aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
N-(2-fluoro-4-methylphenyl)cyclohexanecarboxamide has been studied for its potential use as a tool compound in the field of neuroscience. It has been shown to selectively inhibit the activity of a specific type of potassium ion channel, called Kv3.1, which is involved in regulating the firing rate of neurons. By inhibiting Kv3.1 activity, this compound can modulate neuronal excitability and potentially be used to study the underlying mechanisms of neurological disorders such as epilepsy, chronic pain, and neurodegenerative diseases.
特性
IUPAC Name |
N-(2-fluoro-4-methylphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c1-10-7-8-13(12(15)9-10)16-14(17)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBZXEIJEMDNMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCCC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-pyridinylmethyl)-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6022374.png)
![1-[3-({4-[3-(diethylamino)-2-hydroxypropoxy]-3-methoxybenzyl}amino)propyl]-2-pyrrolidinone](/img/structure/B6022384.png)
![1-(2-{[1-(4-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}phenyl)ethanone](/img/structure/B6022392.png)
![2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxamide](/img/structure/B6022398.png)

![N-(4-ethoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6022409.png)
![N-cyclopentyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6022427.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6022446.png)

![1-(3-methoxybenzyl)-N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinamine](/img/structure/B6022477.png)

![6-[(hydroxyimino)methyl]-N-[3-(4-morpholinyl)propyl]nicotinamide](/img/structure/B6022483.png)
![N-[1-(2-methoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B6022490.png)